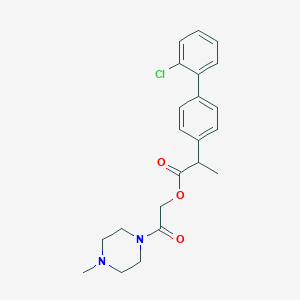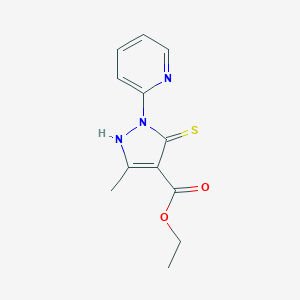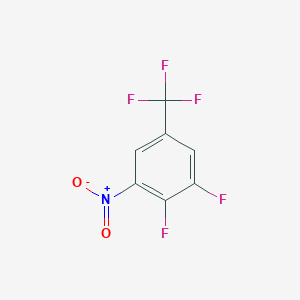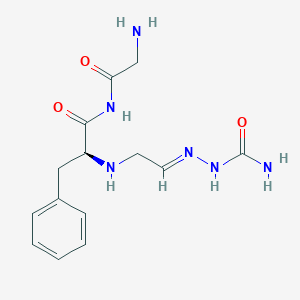
H-Gly-Phe-Gly-aldehyde semicarbazone
概要
説明
Glycyl-phenylalanyl-glycine-semicarbazone is a chemical compound known for its versatile applications in scientific research. It is often used in studies related to enzyme inhibition and protein interactions due to its unique structure and properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-phenylalanyl-glycine-semicarbazone typically involves the reaction of glycyl-phenylalanyl-glycine with semicarbazide under controlled conditions. The reaction is carried out in an aqueous medium at a pH of around 7-8 to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of glycyl-phenylalanyl-glycine-semicarbazone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to maintain the desired reaction conditions and ensure consistent product quality.
化学反応の分析
Types of Reactions
Glycyl-phenylalanyl-glycine-semicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Glycyl-phenylalanyl-glycine-semicarbazone is widely used in scientific research due to its ability to inhibit specific enzymes and interact with proteins. Its applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases like Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of glycyl-phenylalanyl-glycine-semicarbazone involves its interaction with specific molecular targets, such as enzymes. It binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways involved . This inhibition can lead to various physiological effects, depending on the enzyme targeted and the biological context .
類似化合物との比較
Similar Compounds
- Glycyl-phenylalanyl-glycine-aldehyde semicarbazone
- N-Cbz-L-phenylalanyl-L-alanyl-diazomethylketone
Uniqueness
Glycyl-phenylalanyl-glycine-semicarbazone is unique due to its specific structure, which allows it to interact with a wide range of enzymes and proteins. This versatility makes it a valuable tool in scientific research, particularly in studies related to enzyme inhibition and protein interactions .
特性
IUPAC Name |
(2S)-N-(2-aminoacetyl)-2-[[(2E)-2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c15-9-12(21)19-13(22)11(8-10-4-2-1-3-5-10)17-6-7-18-20-14(16)23/h1-5,7,11,17H,6,8-9,15H2,(H3,16,20,23)(H,19,21,22)/b18-7+/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIYCCLYIQNYLQ-TUVHXFJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(=O)CN)NCC=NNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC(=O)CN)NC/C=N/NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102579-48-6 | |
| Record name | Glycyl-phenylalanyl-glycine-semicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was glycyl-phenylalanyl-glycine-semicarbazone used in this research?
A1: The researchers utilized glycyl-phenylalanyl-glycine-semicarbazone as an affinity chromatography ligand to purify Sj31, the major cathepsin B-like proteinase from adult Schistosoma japonicum []. This technique exploits the affinity of cathepsin B-like proteinases, like Sj31, for this specific inhibitor. By immobilizing glycyl-phenylalanyl-glycine-semicarbazone on a chromatography matrix, the researchers selectively captured and isolated Sj31 from a complex mixture of proteins. This purification step was crucial for subsequent characterization of Sj31, including determining its N-terminal sequence, glycosylation pattern, and enzymatic activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





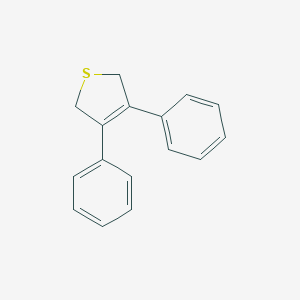



![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)


